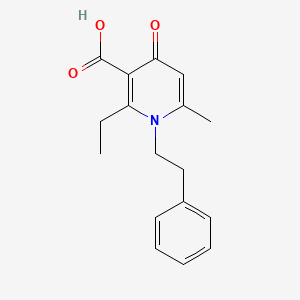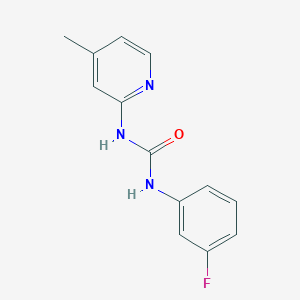![molecular formula C16H12ClN3O2S B5610573 {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5610573.png)
{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, including “[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid”, involves a series of reactions starting from basic heterocyclic synthesis methods. Maxwell et al. (1984) detailed the synthesis of related triazole compounds through a multi-step process that involves the initial formation of 5-aryl-2H-tetrazoles, followed by further functionalization to introduce the thioacetic acid moiety (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. Şahin et al. (2014) conducted spectroscopic and structural studies on similar compounds, revealing how the triazole ring interacts with substituents like the 4-chlorophenyl group and the thioacetic acid group. Their research demonstrated strong intermolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Chemical Reactions and Properties
Triazole compounds, including “[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid”, exhibit a wide range of chemical reactivities due to the electron-rich nature of the triazole ring. They can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and coordination to metal ions. Hunashal et al. (2014) described the synthesis and reactivity of triazole derivatives, highlighting their potential as scaffolds for further chemical modifications (Hunashal, Ronad, Maddi, Satyanarayana, & Kamadod, 2014).
Physical Properties Analysis
The physical properties of triazole derivatives are influenced by their molecular structure. The presence of electronegative substituents, such as the chlorophenyl group, can affect the compound’s boiling point, melting point, and solubility in various solvents. Safonov, Panasenko, & Knysh (2017) synthesized a series of triazole compounds and analyzed their physical properties, providing insights into how structural modifications can impact these characteristics (Safonov, Panasenko, & Knysh, 2017).
Chemical Properties Analysis
The chemical properties of “[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid” are characterized by its ability to participate in various chemical reactions, such as cycloadditions, substitutions, and eliminations. These reactions are facilitated by the electron-rich nature of the triazole ring and the presence of functional groups such as the thioacetic acid moiety. Research by Demirbas et al. (2004) on similar compounds has shown that triazole derivatives exhibit significant antimicrobial activity, indicating their potential utility in medicinal chemistry (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-18-19-16(23-10-14(21)22)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYOBVKMZHKPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-methyl-2-(methylthio)-6,8,9,10-tetrahydropyrimido[4,5-b]-1,8-naphthyridin-5(7H)-one](/img/structure/B5610514.png)
![[(3R*,4R*)-1-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5610519.png)

![N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5610532.png)
![3-{[4-(1H-pyrazol-3-yl)-1-piperidinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5610542.png)
![N-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxamide](/img/structure/B5610550.png)
![N-(4-fluorophenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5610560.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5610562.png)
![4-(2-chlorobenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5610563.png)
![3-(1-methylbutyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610569.png)
![N'-[rel-(3R,4S)-4-cyclopropyl-1-(2-phenoxyethyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5610579.png)
![N-[(4-oxo-4H-chromen-2-yl)carbonyl]glycine](/img/structure/B5610587.png)
![N,N'-[methylenebis(oxy)]bis(4-methylbenzenesulfonamide)](/img/structure/B5610600.png)